molecular formula C19H22N2O3 B11167851 N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide

N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide

Cat. No.: B11167851
M. Wt: 326.4 g/mol
InChI Key: QNSWBZQDFGMPJT-UHFFFAOYSA-N
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Description

N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE is a synthetic organic compound belonging to the benzamide class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, and an ethoxypropanamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with benzylamine in the presence of a base such as triethylamine.

    Introduction of the Ethoxypropanamido Group: The ethoxypropanamido group can be introduced by reacting the benzamide core with 3-ethoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound can be used to study protein-ligand interactions and enzyme inhibition.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In medicinal applications, it may exert its effects by altering the function of proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar structure but lacks the ethoxypropanamido group.

    N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.

    N-Benzyloxybenzamide: Contains a benzyloxy group instead of a benzyl group.

Uniqueness

N-BENZYL-2-(3-ETHOXYPROPANAMIDO)BENZAMIDE is unique due to the presence of the ethoxypropanamido group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-2-(3-ethoxypropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-2-24-13-12-18(22)21-17-11-7-6-10-16(17)19(23)20-14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)(H,21,22)

InChI Key

QNSWBZQDFGMPJT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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